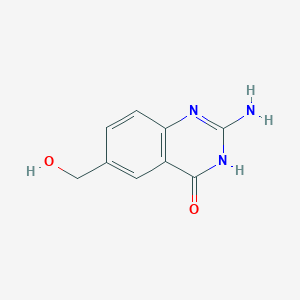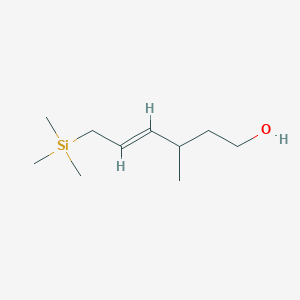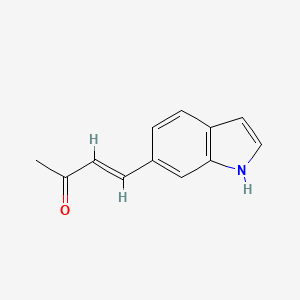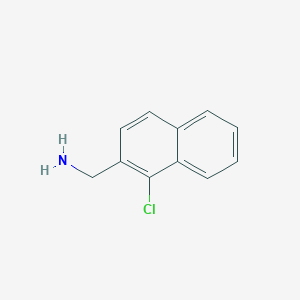
2-Chloro-4-(3-fluorooxetan-3-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-4-(3-氟氧杂环丁烷-3-基)吡啶是一种有机化合物,属于杂环芳香族化合物。它具有一个吡啶环,在第二个位置被氯取代,在第四个位置被氟氧杂环丁烷取代。
准备方法
合成路线和反应条件
2-氯-4-(3-氟氧杂环丁烷-3-基)吡啶的合成可以通过多种合成路线实现。一种常见的方法是在碱性条件下用氟氧杂环丁烷衍生物对2-氯吡啶进行亲核取代反应。该反应通常需要强碱,如氢化钠或叔丁醇钾,并在极性非质子溶剂(如二甲基甲酰胺或四氢呋喃)中于升高的温度下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的收率和纯度进行优化,通常涉及连续流动反应器和自动化系统以确保一致的质量和效率。试剂和溶剂的选择将被仔细控制以最大程度地减少浪费和环境影响。
化学反应分析
反应类型
2-氯-4-(3-氟氧杂环丁烷-3-基)吡啶会发生各种化学反应,包括:
亲核取代: 氯原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化: 在氧化剂(如过氧化氢或间氯过氧苯甲酸)的作用下,该化合物可以被氧化形成吡啶 N-氧化物。
还原: 吡啶环可以使用还原剂(如氢化锂铝或催化氢化)还原为哌啶衍生物。
常用试剂和条件
亲核取代: 氢化钠,叔丁醇钾,二甲基甲酰胺,四氢呋喃。
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氢化锂铝,催化氢化。
主要形成的产物
亲核取代: 根据所用亲核试剂的不同,各种取代吡啶。
氧化: 吡啶 N-氧化物。
还原: 哌啶衍生物。
科学研究应用
2-氯-4-(3-氟氧杂环丁烷-3-基)吡啶在科学研究中有几种应用:
药物化学: 它被用作合成药物化合物的构建块,特别是针对中枢神经系统疾病的药物。
材料科学: 该化合物的独特结构特性使其在开发先进材料(包括聚合物和液晶)方面具有用处。
化学生物学: 它用作研究涉及吡啶衍生物的生物学过程的探针。
农业化学: 该化合物正在研究其在农用化学品(如除草剂和杀虫剂)中的潜在用途。
作用机制
2-氯-4-(3-氟氧杂环丁烷-3-基)吡啶的作用机制取决于其具体的应用。在药物化学中,它可能与各种分子靶标(如酶、受体或离子通道)相互作用。氟氧杂环丁烷部分可以通过与目标蛋白质形成强氢键和疏水相互作用来提高化合物的结合亲和力和选择性。氯原子也可以参与卤素键,进一步稳定化合物-靶标复合物。
相似化合物的比较
类似化合物
- 2-氯-3-氟吡啶
- 2-氯-4-(三氟甲基)吡啶
- 2-氟-4-甲基吡啶
独特性
2-氯-4-(3-氟氧杂环丁烷-3-基)吡啶的独特之处在于它含有氟氧杂环丁烷部分,这赋予了它独特的物理化学性质,如增加的亲脂性和代谢稳定性。这使其成为设计具有改善的药代动力学和药效学特征的新型化合物的宝贵支架。
属性
分子式 |
C8H7ClFNO |
|---|---|
分子量 |
187.60 g/mol |
IUPAC 名称 |
2-chloro-4-(3-fluorooxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-7-3-6(1-2-11-7)8(10)4-12-5-8/h1-3H,4-5H2 |
InChI 键 |
YKBYOWDZFAUALL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(C2=CC(=NC=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)

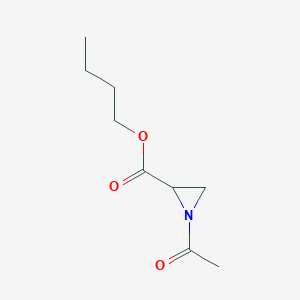

![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)
